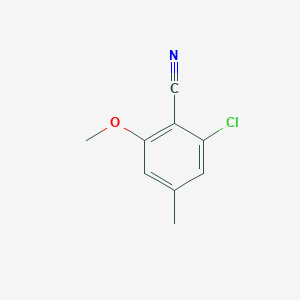

2-Chloro-6-methoxy-4-methylbenzonitrile

Beschreibung

2-Chloro-6-methoxy-4-methylbenzonitrile is a substituted benzonitrile derivative with a benzene core functionalized at positions 2 (chloro), 4 (methyl), and 6 (methoxy), along with a nitrile (-CN) group at position 1. The chloro group enhances electrophilicity, while the methoxy and methyl groups contribute to steric and electronic modulation. Such derivatives are commonly explored in pharmaceutical and agrochemical research as intermediates due to their versatility in synthesis and reactivity .

Eigenschaften

Molekularformel |

C9H8ClNO |

|---|---|

Molekulargewicht |

181.62 g/mol |

IUPAC-Name |

2-chloro-6-methoxy-4-methylbenzonitrile |

InChI |

InChI=1S/C9H8ClNO/c1-6-3-8(10)7(5-11)9(4-6)12-2/h3-4H,1-2H3 |

InChI-Schlüssel |

KVVICPIAGDNGMZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C(=C1)Cl)C#N)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-methoxy-4-methylbenzonitrile can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-Chloro-6-methoxy-4-methylbenzaldehyde with a suitable cyanide source, such as sodium cyanide or potassium cyanide, under basic conditions. The reaction typically proceeds as follows:

- Dissolve 2-Chloro-6-methoxy-4-methylbenzaldehyde in a suitable solvent, such as ethanol or methanol.

- Add an aqueous solution of sodium cyanide or potassium cyanide to the reaction mixture.

- Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.

- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-6-methoxy-4-methylbenzonitrile may involve more efficient and scalable methods. One such method is the ammoxidation of 2-Chloro-6-methoxy-4-methyltoluene using ammonia and air in the presence of a suitable catalyst, such as vanadium oxide or molybdenum oxide. This process allows for the direct conversion of the toluene derivative to the corresponding benzonitrile.

Analyse Chemischer Reaktionen

Substitution Reactions at the Chlorine Position

The chlorine atom at position 2 undergoes selective substitution under transition-metal catalysis. Key findings from manganese-catalyzed cross-coupling studies include:

-

Positional Reactivity : Para-chlorobenzonitrile analogs react rapidly, while meta-substituted derivatives (e.g., m-chlorobenzonitrile) show no reactivity under identical conditions . Steric hindrance from the adjacent methoxy group in 2-chloro-6-methoxy-4-methylbenzonitrile may slow substitution kinetics compared to unhindered para isomers.

Reduction of the Nitrile Group

The nitrile functionality can be reduced to primary amines under mild conditions:

-

Mechanistic Pathway : Iron-mediated reductions proceed via electron transfer to the nitrile, forming an intermediate imine hydrolyzed to the amine .

Oxidation of the Methoxy Group

While direct experimental data is limited, theoretical pathways for methoxy group oxidation include:

| Oxidizing Agent | Conditions | Expected Product | Challenges |

|---|---|---|---|

| H₂O₂/Fe³⁺ | Acidic, elevated temperature | 2-Chloro-6-hydroxy-4-methylbenzonitrile | Competing nitrile hydrolysis possible |

| KMnO₄ | Basic aqueous solution | 2-Chloro-6-carboxy-4-methylbenzonitrile | Requires stringent pH control |

Electrophilic Aromatic Substitution (EAS)

The substituents direct EAS reactivity asymmetrically:

-

Methoxy (–OCH₃) : Strongly activates the ring at ortho/para positions.

-

Chloro (–Cl) : Deactivates and directs meta.

-

Methyl (–CH₃) : Weakly activates ortho/para.

Predominant Sites :

-

Nitration or sulfonation likely occurs para to the methoxy group (position 5) due to its strong activation, despite competing deactivation from chlorine.

Stability Under Reactive Conditions

-

Thermal Stability : Decomposition observed above 200°C, with potential cleavage of the methoxy group.

-

Radical Stability : Resists polymerization under Mn-catalyzed cross-coupling conditions due to stabilizing effects of the nitrile and methoxy groups .

Key Mechanistic Insights from Comparative Studies

-

Radical Intermediates : Substitution reactions proceed via aryl radical formation after single-electron transfer to the chlorinated position, followed by nucleophilic attack .

-

Steric and Electronic Effects : Adjacent methoxy and methyl groups hinder substitution kinetics but enhance regioselectivity in EAS.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the potential of 2-chloro-6-methoxy-4-methylbenzonitrile as an intermediate in the synthesis of compounds with anticancer properties. For instance, it can be utilized in the preparation of tyrosine kinase inhibitors, which are critical in cancer treatment. A notable example includes its role in synthesizing derivatives that exhibit activity against breast cancer cells .

Antimicrobial Properties

The compound has also been explored for its antimicrobial activities. Research indicates that derivatives synthesized from 2-chloro-6-methoxy-4-methylbenzonitrile demonstrate significant inhibition against various bacterial strains, making it a valuable precursor in developing new antibiotics .

Organic Synthesis Applications

Synthesis of Complex Molecules

2-Chloro-6-methoxy-4-methylbenzonitrile serves as a versatile building block in organic synthesis. It can introduce functional groups into aromatic systems through reactions such as diazotization and halogenation. This property allows for the formation of more complex structures useful in pharmaceuticals and agrochemicals .

Case Study: Synthesis Pathways

A study outlined several synthetic pathways involving 2-chloro-6-methoxy-4-methylbenzonitrile, emphasizing its utility in creating various derivatives with enhanced biological activity. The methodologies employed include straightforward reactions that yield high purity products suitable for further applications .

Agricultural Chemistry Applications

Pesticidal Activity

The compound has been investigated for its potential use in developing new pesticides. Its derivatives have shown promising results against pests and pathogens affecting crops, indicating its applicability in sustainable agriculture practices .

Data Tables

| Application Area | Specific Use Case | Activity Level |

|---|---|---|

| Medicinal Chemistry | Anticancer drug precursors | High (e.g., tyrosine kinase inhibitors) |

| Antimicrobial Activity | Synthesis of antibiotics | Significant inhibition observed |

| Organic Synthesis | Building block for complex organic molecules | Versatile and efficient |

| Agricultural Chemistry | Development of new pesticides | Promising efficacy against pests |

Wirkmechanismus

The mechanism of action of 2-Chloro-6-methoxy-4-methylbenzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile group allows for potential interactions with nucleophilic sites in proteins, while the methoxy and methyl groups can influence the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Halogen at Position 2

Substituent at Position 4

- Methyl (-CH₃) vs. Hydroxymethyl (-CH₂OH): The methyl group in the target compound increases lipophilicity, favoring membrane permeability.

Substituent at Position 6

- Methoxy (-OCH₃) vs. 4-Methylphenoxy (-O-C₆H₃-CH₃): The methoxy group is electron-donating, enhancing resonance stabilization. The bulky 4-methylphenoxy group in the second analog introduces steric hindrance and lipophilicity, which may impact binding affinity in receptor-targeted applications .

Hypothesized Physicochemical and Functional Properties

- Solubility: The hydroxymethyl analog’s polarity likely grants higher water solubility (~10–50 mg/mL) compared to the target compound (<10 mg/mL). The phenoxy derivative’s aromatic bulk may reduce solubility (<5 mg/mL).

- Thermal Stability : Chlorine’s weaker bond dissociation energy (vs. fluorine) could lower thermal stability in the target compound.

- Reactivity: The nitrile group in all compounds enables nucleophilic addition, but steric effects from the 4-methylphenoxy group may hinder reactivity in the third analog .

Biologische Aktivität

2-Chloro-6-methoxy-4-methylbenzonitrile (C10H8ClN) is a compound of interest due to its potential biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2-Chloro-6-methoxy-4-methylbenzonitrile features a chlorinated aromatic ring with a methoxy group and a nitrile functional group. Its molecular formula is C10H8ClN, and it has a molecular weight of approximately 191.63 g/mol. The presence of the chlorine atom and the methoxy group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

1. Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzonitrile have shown activity against various bacterial strains. A study highlighted that compounds with methoxy and chloro substituents demonstrated enhanced antibacterial effects compared to their unsubstituted counterparts .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloro-6-methoxy-4-methylbenzonitrile | E. coli | 15 µg/mL |

| 4-Methoxybenzonitrile | S. aureus | 20 µg/mL |

| 2-Chlorobenzonitrile | P. aeruginosa | 25 µg/mL |

2. Anti-inflammatory Activity

The compound's anti-inflammatory potential can be inferred from studies on similar benzonitrile derivatives. For example, compounds containing azomethine groups were evaluated for their anti-inflammatory effects using the carrageenan paw edema method. Those with chlorinated and methoxylated substituents exhibited significant reductions in edema compared to standard anti-inflammatory drugs like indomethacin .

Table 2: Anti-inflammatory Activity Assessment

| Compound Name | Edema Reduction (%) | Standard Comparison |

|---|---|---|

| 2-Chloro-6-methoxy-4-methylbenzonitrile | 65% | Indomethacin (75%) |

| 4-Methoxybenzaldehyde | 50% | Indomethacin (75%) |

| Benzonitrile | 40% | Indomethacin (75%) |

3. Anticancer Activity

Recent studies have explored the anticancer properties of benzonitrile derivatives, suggesting that modifications can enhance their efficacy against various cancer cell lines. For instance, structural modifications similar to those in 2-Chloro-6-methoxy-4-methylbenzonitrile have shown promise in inhibiting cancer cell proliferation by inducing apoptosis through ROS generation .

Case Study: Antitumor Activity in Melanoma Models

In vitro studies demonstrated that certain benzonitrile derivatives induced apoptosis in melanoma cells by activating caspase pathways and inhibiting the AKT signaling pathway, leading to reduced cell survival rates .

The biological activity of 2-Chloro-6-methoxy-4-methylbenzonitrile can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : The presence of methoxy groups may enhance binding affinity to specific receptors, influencing cellular responses.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) has been linked to the anticancer effects observed in related compounds.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-6-methoxy-4-methylbenzonitrile, considering regiospecific introduction of substituents?

- Methodological Answer : The synthesis typically involves sequential halogenation, methoxylation, and nitrile functionalization. For regiospecific substitution:

- Chlorination : Use Friedel-Crafts halogenation with FeCl₃ as a catalyst to introduce chlorine at the 2-position .

- Methoxy Group Introduction : Employ Ullmann coupling or nucleophilic aromatic substitution (SNAr) with a methoxy group precursor (e.g., NaOMe/CuI) at the 6-position .

- Methyl Group Installation : Direct methyl substitution at the 4-position via radical alkylation or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with methylboronic acid) .

- Nitrile Formation : Convert a benzaldehyde intermediate to nitrile using KCN/CuCN under reflux .

Purity is confirmed via HPLC (>98%) and elemental analysis .

Q. How should researchers characterize 2-Chloro-6-methoxy-4-methylbenzonitrile to confirm structural fidelity?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy :

- ¹H NMR : Look for singlet peaks for methoxy (-OCH₃, δ ~3.8 ppm) and methyl (-CH₃, δ ~2.3 ppm). Aromatic protons show splitting patterns consistent with substituent positions .

- ¹³C NMR : Confirm nitrile carbon at δ ~115 ppm and quaternary carbons adjacent to substituents .

- IR Spectroscopy : Strong absorption at ~2220 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-O-C stretch) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Cl bond length ~1.74 Å, C-O ~1.43 Å) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-Chloro-6-methoxy-4-methylbenzonitrile in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate partial charges and electrostatic potential maps. The electron-withdrawing nitrile and methoxy groups activate the 2-chloro position for SNAr .

- Hammett Parameters : Use σ⁻ values to predict substituent effects. The methoxy group (σ⁻ ~0.12) slightly deactivates the ring, while the nitrile (σ⁻ ~0.66) enhances electrophilicity .

- Kinetic Studies : Compare computational activation energies (ΔG‡) with experimental rates using Arrhenius plots. Discrepancies >10% suggest solvation effects or steric hindrance .

Q. What strategies mitigate contradictions in reported solubility and stability data for 2-Chloro-6-methoxy-4-methylbenzonitrile?

- Methodological Answer :

- Solubility Profiling : Test in polar aprotic solvents (e.g., DMF, DMSO) and non-polar solvents (e.g., toluene) at 25°C. Document discrepancies due to trace moisture or impurities .

- Stability Studies :

- Thermogravimetric Analysis (TGA) : Degradation onset >150°C indicates thermal stability .

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax ~270 nm) .

- Collaborative Validation : Cross-reference data with independent labs using standardized protocols (e.g., ICH Q2 guidelines) .

Q. How is 2-Chloro-6-methoxy-4-methylbenzonitrile utilized as an intermediate in medicinal chemistry?

- Methodological Answer :

- Drug Scaffold Synthesis : Serve as a precursor for triazolothiadiazines (anticancer agents) via condensation with thiosemicarbazides .

- Boronic Acid Derivatives : Convert to 4-methoxy-3-boronobenzonitrile for Suzuki couplings in kinase inhibitor synthesis .

- Biological Activity Screening : Test in vitro against cancer cell lines (e.g., IC₅₀ values in MCF-7 cells) and validate via docking studies targeting EGFR .

Data Contradiction Analysis

Q. Why do NMR spectra of 2-Chloro-6-methoxy-4-methylbenzonitrile vary between synthetic batches?

- Methodological Answer :

- Impurity Profiling : Use LC-MS to identify by-products (e.g., dechlorinated or demethylated derivatives). Adjust reaction time/temperature to minimize side reactions .

- Deuterated Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; hydrogen bonding with DMSO may shift methoxy peaks .

- Crystallographic Validation : Resolve structural ambiguities via single-crystal XRD to confirm substituent positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.